3,3-Dichloro-2,2-Dihydroxycyclohexanone
Description
Contextualization within Halogenated Cyclic Ketones and Polyhydroxylated Systems
Halogenated organic compounds are molecules that contain one or more halogen atoms. wikipedia.org Many synthetic organic compounds, including plastics and other polymers, are halogenated. wikipedia.org These compounds are widespread, finding use as intermediates and building blocks in industrial synthesis. nih.gov Cyclic ketones, in particular, when halogenated, exhibit modified reactivity at both the carbonyl center and the alpha-carbons, influenced by the powerful inductive and steric effects of the halogen substituents.
Concurrently, polyhydroxylated systems, especially those with geminal diol functionalities (two hydroxyl groups on the same carbon), are of significant interest. Geminal diols are often considered unstable intermediates, readily dehydrating to form the corresponding carbonyl compound. pearson.comquora.com They are effectively the hydrated form of aldehydes and ketones, and the equilibrium between the diol and the carbonyl compound is highly dependent on the electronic environment. quora.comwikipedia.org For instance, the equilibrium for acetone (B3395972) hydration lies far toward the ketone, while for formaldehyde, it favors the gem-diol (methanediol). wikipedia.org The stability of a geminal diol can be dramatically increased by the presence of electron-withdrawing groups on an adjacent carbon, as famously exemplified by chloral hydrate (B1144303). wikipedia.org
3,3-Dichloro-2,2-Dihydroxycyclohexanone is situated at the intersection of these two major classes of compounds. It is a halogenated cyclic ketone that also incorporates a polyhydroxylated system in the form of a geminal diol. Its structure, therefore, provides a unique platform for studying how these distinct functionalities modulate each other's properties within a constrained cyclic system.
Unique Stereoelectronic and Reactivity Profiles of Geminal Dichlorine and Dihydroxyl Functionalities
The chemical character of this compound is dominated by the stereoelectronic effects of the geminal dichloro and geminal dihydroxy groups positioned on adjacent carbons of the cyclohexanone (B45756) ring. These groups exert profound and often competing influences on the molecule's stability and reactivity.
The geminal dichlorine group at the C-3 position imposes a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon skeleton, influencing the acidity of neighboring protons and the electrophilicity of nearby carbons.
The geminal dihydroxyl group at the C-2 position is the hydrated form of a ketone. Geminal diols are typically in a dynamic equilibrium with their corresponding carbonyl compounds, spontaneously losing a water molecule. pearson.comquora.com However, the stability of this diol is significantly influenced by the adjacent dichlorinated carbon. The strong electron-withdrawing nature of the chlorine atoms is expected to stabilize the gem-diol structure, shifting the equilibrium away from the corresponding diketone. This stabilization is analogous to the effect observed in chloral hydrate, where the trichloromethyl group makes the hydrated form favorable. wikipedia.org
The expected reactivity profile of this molecule includes:
Keto-Hydrate Equilibrium: The primary chemical equilibrium would involve the interconversion between the 2,2-dihydroxy (hydrate) form and the corresponding 2-keto form (cyclohexane-1,2-dione derivative).
Dehydration: Loss of a water molecule from the gem-diol could lead to the formation of an α-hydroxy ketone.
Nucleophilic Attack: The carbonyl carbon (C-1) remains an electrophilic site, susceptible to attack by nucleophiles. The adjacent electron-withdrawing groups enhance this electrophilicity.
Substitution/Elimination: The chlorine atoms at C-3 could potentially act as leaving groups in nucleophilic substitution or elimination reactions under appropriate basic conditions.
The table below summarizes the key stereoelectronic influences of the functional groups.
| Functional Group | Position | Key Stereoelectronic Effect | Consequence on Reactivity |
| Ketone (Carbonyl) | C-1 | Electrophilic carbon, planar geometry | Site for nucleophilic addition |
| Geminal Dihydroxyl | C-2 | Hydrated form of a ketone; electron-donating via resonance, electron-withdrawing via induction | Stabilized by adjacent -I groups; can undergo dehydration |
| Geminal Dichlorine | C-3 | Strong electron-withdrawing inductive effect (-I) | Stabilizes the adjacent gem-diol; increases electrophilicity of the ring carbons |
Elucidating the Academic Significance and Research Impetus for this compound
The academic interest in a molecule like this compound stems from its status as a complex and likely highly reactive intermediate. lumenlearning.com Such intermediates are often short-lived and present in low concentrations, making their study challenging but crucial for understanding reaction mechanisms. nih.govresearchgate.net The impetus for researching this compound is driven by several key factors:
Understanding Reaction Mechanisms: Halogenated carbonyl compounds are pivotal intermediates in numerous organic transformations. Studying this molecule can provide insight into the stepwise processes of halogenation and oxidation of cyclic ketones.
Probing Stereoelectronic Effects: The molecule serves as an exceptional model for quantifying the interplay of potent inductive effects from the gem-dichloro group and the stability of a geminal diol. It allows for the investigation of how these effects are transmitted through a cyclic framework.
Exploring Hydrate Stability: The compound offers a platform to study the factors governing the stability of ketone hydrates. The predictable stabilization of the gem-diol by the adjacent chlorine atoms provides a test case for theories of hydrate stability.
Potential as a Synthetic Precursor: As a polyfunctionalized molecule, it holds potential as a versatile precursor for the synthesis of other complex molecules, assuming it can be generated and reacted in situ.
The research into this compound is not just about characterizing a single molecule, but about elucidating the fundamental principles of physical organic chemistry that govern the behavior of complex organic structures.
Overview of Research Scope and Methodological Framework
Given that this compound is likely an unstable reactive intermediate, a specialized methodological framework is required for its study. lumenlearning.com The research scope would encompass its generation, detection, characterization, and theoretical modeling, rather than isolation and bulk analysis.
The proposed framework would include:
In Situ Generation: The molecule could be generated at low temperatures from a suitable precursor. A plausible synthetic route is the controlled hydrolysis of a geminal dihalide, which is known to proceed through an unstable gem-diol intermediate. wikipedia.orgquora.com
Spectroscopic Detection and Characterization: The existence and structure of this transient species would need to be confirmed using advanced spectroscopic techniques capable of analyzing reactive mixtures. nih.gov Techniques such as low-temperature Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry would be essential for identifying the intermediate and distinguishing it from starting materials and products. researchgate.netamericanpharmaceuticalreview.com
Kinetic and Mechanistic Studies: By monitoring the reaction progress under various conditions (e.g., temperature, pH), researchers could gain insight into the kinetics of its formation and subsequent decomposition. lumenlearning.com This data is vital for understanding the reaction mechanism.
Computational Modeling: Theoretical chemistry, particularly Density Functional Theory (DFT), would play a critical role. Computational models can predict the molecule's geometry, stability, vibrational frequencies (for comparison with IR data), and NMR chemical shifts. They can also be used to map out the energetic landscape of its formation and reaction pathways, providing a theoretical foundation for experimental observations.
The table below outlines the proposed research methodology.
| Research Phase | Objective | Primary Methodologies | Expected Outcome |
| Generation | To produce the target molecule in situ under controlled conditions. | Low-temperature hydrolysis of a precursor like 2,2,3,3-tetrachlorocyclohexanone. | Transient formation of this compound in a reaction mixture. |
| Detection & Structure Elucidation | To confirm the presence and determine the structure of the intermediate. | Low-Temperature NMR, FT-IR Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govresearchgate.net | Spectroscopic data consistent with the proposed structure. |
| Reactivity Analysis | To understand the stability and reaction pathways of the molecule. | Kinetic analysis by monitoring spectroscopic signals over time; chemical trapping experiments. | Data on the half-life of the intermediate and identification of its decomposition products. |
| Theoretical Validation | To provide a computational model of the molecule's properties and behavior. | Density Functional Theory (DFT) calculations. | Optimized molecular geometry, calculated spectroscopic parameters, and predicted reaction energy profiles. |
Structure
3D Structure
Properties
IUPAC Name |
3,3-dichloro-2,2-dihydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-5(8)3-1-2-4(9)6(5,10)11/h10-11H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFHEHLGXLKUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(C1)(Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232774 | |
| Record name | 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83878-01-7 | |
| Record name | 3,3-Dichloro-2,2-dihydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83878-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083878017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichloro-2,2-dihydroxycyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.766 | |
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Advanced Synthetic Methodologies for 3,3 Dichloro 2,2 Dihydroxycyclohexanone
Strategies for Regioselective and Stereoselective Dichlorination of Cyclohexanone (B45756) Precursors
The critical step in synthesizing the carbon skeleton of 3,3-Dichloro-2,2-Dihydroxycyclohexanone is the introduction of two chlorine atoms onto the same carbon atom adjacent to the carbonyl group (the α-position) of a cyclohexanone precursor. This transformation, known as geminal dihalogenation, must be controlled to prevent the formation of isomeric byproducts. The halogenation of ketones can proceed via an enol or enolate intermediate. wikipedia.org In acidic solutions, the formation of the enol is the rate-determining step, and halogenation typically results in monosubstitution, as the first halogen atom deactivates the enol for further reaction. wikipedia.orglibretexts.org Conversely, under basic conditions, deprotonation forms an enolate, and the inductive electron-withdrawing effect of the first halogen atom makes the remaining α-hydrogens more acidic, promoting rapid successive halogenations. wikipedia.org This principle is often exploited to achieve gem-dihalogenation.
Enantioselective Halogenation Approaches
Enantioselective halogenation is a powerful tool for creating optically active halogenated compounds, which are valuable synthetic intermediates. rsc.org Although the target molecule, this compound, is achiral at the C3 position, the principles of asymmetric synthesis are crucial when developing pathways that may involve chiral precursors or intermediates. Organocatalysis has emerged as a significant strategy for the direct asymmetric α-halogenation of carbonyl compounds. rsc.org Chiral catalysts, such as specific amines or cinchona alkaloids, can facilitate the enantioselective formation of carbon-halogen bonds. acs.org
Another advanced approach involves catalytic enantioselective nucleophilic α-chlorination. acs.org This method represents a departure from traditional methods that use electrophilic halogenating agents. Instead, it employs a nucleophilic chloride source, such as sodium chloride, to substitute a leaving group at the α-position of a ketone, guided by a chiral catalyst. acs.org
| Catalyst Type | Halogen Source | General Substrate | Key Feature |
| Chiral Amines (e.g., Pyrrolidines) | Electrophilic (e.g., NCS) | Aldehydes, Ketones | Forms a chiral enamine intermediate. |
| Cinchona Alkaloids | Electrophilic (e.g., NCS) | β-Keto Esters, Ketones | Bifunctional catalysis activates both substrate and reagent. |
| Chiral Lewis Acids (e.g., Ti-based) | Electrophilic (e.g., NCS) | β-Keto Esters | Coordinates to the carbonyl group to control facial selectivity. |
| Chiral Phase-Transfer Catalysts | Nucleophilic (e.g., NaCl) | α-Substituted Ketones | Facilitates enantioselective nucleophilic substitution. acs.org |
NCS: N-Chlorosuccinimide
Transition-Metal Catalyzed Dichlorination Methods
Transition metal-catalyzed reactions are fundamental to modern organic synthesis, enabling efficient and selective chemical transformations. numberanalytics.commdpi.com These reactions often involve catalysts based on metals like palladium, nickel, or copper. numberanalytics.comthermofisher.com While widely used for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, their application for the direct gem-dichlorination of ketones is a more specialized area. thermofisher.com
The mechanisms for such transformations could theoretically involve a transition metal catalyst facilitating the reaction between a cyclohexanone-derived substrate and a chlorine source. The unique properties of transition metals, including their ability to coordinate with organic molecules and undergo redox cycles, allow them to mediate reactions that are otherwise difficult to achieve. numberanalytics.com For instance, a palladium catalyst, known for its versatility, could potentially activate an enolate or enol ether of cyclohexanone towards a controlled dichlorination pathway. mdpi.com
Oxidative Halogenation Pathways to gem-Dihalides
Oxidative halogenation provides an alternative route to gem-dihalides. These methods often involve the generation of a halogen radical or a related reactive species that participates in the formation of the carbon-halogen bond. A novel and environmentally friendly electrocatalytic process has been developed to prepare α,α-gem-dihalide ketones from their corresponding α-mono-halide precursors. rsc.org This method uses an aqueous solution of alkali halide salts and can be performed under ambient conditions. The reaction is believed to proceed through the in situ generation of a halogen radical, which initiates the second halogenation at the already substituted α-carbon. rsc.org An electron-withdrawing group, such as the ketone's carbonyl, is essential for this reaction to proceed effectively. rsc.org
Another oxidative approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to mediate the coupling of cyclobutanols with inorganic halides to form γ-halogenated ketones. nih.gov While this specific example does not produce an α,α-gem-dihalide, it demonstrates the principle of using a powerful single-electron oxidant like CAN to generate inorganic radicals that can be added to organic molecules. nih.gov
| Method | Substrate | Reagents | Key Advantage |
| Electrocatalysis | α-Mono-halide Ketone | Alkali Halide Salt (e.g., NaCl) | Environmentally friendly, ambient conditions. rsc.org |
| CAN-Mediated Coupling | 1-Substituted Cyclobutanol | Cerium(IV) Ammonium Nitrate (CAN), Halide Salt | Rapid reaction times, good to excellent yields for γ-halo ketones. nih.gov |
| Haloform Reaction | Methyl Ketone | Base (e.g., NaOH), Halogen (Cl₂, Br₂, I₂) | Forms a trihalomethyl group, which is a precursor to a carboxylate. wikipedia.org |
Formation of Geminal Dihydroxyl Moieties (Hydrate Equivalents) in Cyclic Ketones
The title compound, this compound, is a geminal diol, which is the hydrate (B1144303) of the corresponding ketone, 3,3-dichlorocyclohexanone. The formation and stability of this gem-diol are governed by a chemical equilibrium. libretexts.orglibretexts.org Generally, this equilibrium favors the carbonyl form for simple ketones due to the greater stability of the carbon-oxygen double bond. youtube.com However, this equilibrium can be shifted significantly towards the hydrate.
Hydrolysis of Enol Ethers or Acetals for Carbonyl Generation
One synthetic strategy to generate the required carbonyl group in situ for subsequent hydration is through the hydrolysis of a stable precursor like an enol ether or an acetal. Enol ethers can be readily hydrolyzed back to their corresponding carbonyl compounds under mild aqueous acidic conditions. almerja.com The mechanism involves the protonation of the enol ether at the α-carbon, which is facilitated by the delocalization of the oxygen lone pair. almerja.comstackexchange.com This creates a reactive oxonium ion intermediate. Water then acts as a nucleophile, attacking this intermediate to form a hemiacetal, which rapidly decomposes to the ketone and an alcohol. stackexchange.com This method provides an indirect route to the carbonyl compound that is the immediate precursor to the stable gem-diol.
Direct Hydration of Highly Activated Carbonyls and Equilibrium Considerations
The direct addition of water to a carbonyl group establishes a reversible equilibrium with the corresponding geminal diol (hydrate). libretexts.orglibretexts.org The position of this equilibrium is highly dependent on the electronic environment of the carbonyl carbon. libretexts.org Electron-donating alkyl groups stabilize the partial positive charge on the carbonyl carbon, making nucleophilic attack by water less favorable and shifting the equilibrium toward the ketone. libretexts.org Consequently, simple ketones like acetone (B3395972) exist almost entirely in the carbonyl form in aqueous solutions. quora.com
Conversely, strong electron-withdrawing groups attached to the α-carbon destabilize the carbonyl group by increasing the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water. In the case of 3,3-dichlorocyclohexanone, the two chlorine atoms at the α-position exert a powerful inductive electron-withdrawing effect. This effect strongly destabilizes the carbonyl form and drives the equilibrium overwhelmingly towards the formation of the stable hydrate, this compound. libretexts.org This is why the compound can be isolated as a stable geminal diol. libretexts.org
| Carbonyl Compound | Substituents | Equilibrium Position | Rationale |
| Acetone | Two methyl groups (electron-donating) | Favors Ketone (>99%) | Alkyl groups stabilize the carbonyl. quora.com |
| Formaldehyde | Two hydrogen atoms | Favors Hydrate (>99%) | Lack of stabilizing alkyl groups and less steric hindrance. libretexts.org |
| Chloral (Trichloroacetaldehyde) | One trichloromethyl group (electron-withdrawing) | Favors Hydrate (>99%) | Strong inductive effect from three chlorine atoms. libretexts.org |
| 3,3-Dichlorocyclohexanone | Two α-chloro atoms (electron-withdrawing) | Favors Hydrate (Stable) | Strong inductive effect from two chlorine atoms destabilizes the carbonyl. libretexts.orglibretexts.org |
Convergent and Divergent Synthetic Routes: Integration of Dichlorination and Dihydroxylation Steps
The construction of the this compound framework necessitates the carefully orchestrated introduction of two chlorine atoms at the C3 position and two hydroxyl groups at the C2 position. Both convergent and divergent synthetic strategies can be envisioned for the efficient assembly of this target molecule.
Convergent Synthesis:
A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a plausible convergent strategy would involve the preparation of a dichlorinated precursor and a dihydroxylated precursor, followed by their coupling.
One potential route could begin with the synthesis of a suitable dichlorinated building block. For instance, the α,α-dichlorination of a β-keto ester or a 1,3-diketone can be achieved using reagents like an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium. organic-chemistry.org This method provides an environmentally friendly and efficient way to produce dichlorinated compounds in high yields. organic-chemistry.org A separate precursor containing the diol functionality could be synthesized and then coupled with the dichlorinated fragment.
Divergent Synthesis:
Divergent synthesis, on the other hand, begins with a common intermediate that is progressively diversified to yield a range of structurally related compounds. In the context of this compound, a divergent strategy could commence with a cyclohexanone derivative that undergoes a series of reactions to introduce the desired functional groups.
A potential starting point could be a cyclohexenone derivative. A diastereodivergent hydroalkylation of methylenecyclohexanes, controlled by ligand manipulation in a cobalt-catalyzed system, offers a versatile method for producing multi-substituted cyclohexanes. nih.govresearchgate.net This approach could be adapted to generate a precursor that can then undergo targeted dichlorination and dihydroxylation. For instance, after establishing the core substituted cyclohexane (B81311) ring, selective dichlorination at the C3 position could be followed by dihydroxylation at the C2 position. The synthesis of highly functionalized cyclohexanones can also be achieved through cascade inter–intramolecular double Michael strategies. beilstein-journals.org
The integration of dichlorination and dihydroxylation steps is crucial for the efficiency of both convergent and divergent approaches. This could involve tandem reactions where both functionalities are introduced in a single pot or in a streamlined sequence.
Table 1: Comparison of Convergent and Divergent Synthetic Strategies for Functionalized Cyclohexanones This table is interactive. You can sort and filter the data by clicking on the column headers.
| Feature | Convergent Synthesis | Divergent Synthesis | Key Advantages |
|---|---|---|---|
| Overall Strategy | Synthesis of separate fragments followed by coupling | Modification of a common intermediate | Convergent: Higher overall yield, easier purification of intermediates. Divergent: Access to multiple analogs from one precursor. |
| Key Reactions | Coupling reactions (e.g., aldol, Michael) | Stepwise functional group introduction | Convergent: Can utilize well-established coupling chemistries. Divergent: Allows for systematic structure-activity relationship studies. |
| Intermediate Complexity | Simpler, smaller molecules | Increasingly complex intermediates | Convergent: Easier to handle and characterize. Divergent: Can lead to rapid increase in molecular complexity. |
| Flexibility | Less flexible for generating analogs | Highly flexible for creating libraries of compounds | Convergent: Focused on a single target. Divergent: Ideal for drug discovery and optimization. |
Chemoenzymatic and Biocatalytic Approaches to Dihydroxycyclohexanone Frameworks
Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, often providing high levels of stereoselectivity and milder reaction conditions. These approaches are particularly valuable for the synthesis of complex molecules like this compound.
Chemoenzymatic Synthesis of Halohydrins:
A key challenge in the synthesis of the target molecule is the stereoselective introduction of the hydroxyl and chloro groups. Chemoenzymatic cascades have been developed for the synthesis of optically active halohydrins from cyclic enones. acs.org A bienzymatic reductive cascade involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) can be employed to produce chiral chlorohydrins with excellent conversions and selectivities. acs.org This strategy could be adapted to a precursor of this compound to install the C2-hydroxyl group and a chlorine atom with specific stereochemistry.
Biocatalytic Dihydroxylation:
Enzymatic dihydroxylation is a well-established method for the stereoselective synthesis of vicinal diols. Arene dioxygenase enzymes can mediate the dearomatizing dihydroxylation of aromatic molecules to produce cyclohexadiene-diols, which are versatile synthetic intermediates. rsc.org While the direct dihydroxylation of a dichlorinated cyclohexanone might be challenging for known enzymes, a related approach could involve the enzymatic dihydroxylation of a chlorinated cyclohexene (B86901) precursor. For instance, the asymmetric trans-dihydroxylation of cyclic olefins can be achieved through sequential enzymatic epoxidation and hydrolysis in a one-pot system. rsc.org
Furthermore, butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to catalyze the stereoselective synthesis of α-hydroxy ketones and vicinal (R,R)-diols. nih.gov Such an enzyme could potentially be used to reduce a diketone precursor to the desired diol in this compound.
Enzymatic Halogenation:
While less common than enzymatic hydroxylations, biocatalytic halogenation is an emerging field. Vanadium-dependent chloroperoxidases have been used for the oxidative α-halogenation of enaminones, offering an environmentally friendly route to halochromones. nih.gov The development of biocatalysts for the dichlorination of ketones could provide a green and highly selective method for the synthesis of the 3,3-dichloro moiety.
Table 2: Potential Biocatalytic Reactions for the Synthesis of Dihydroxycyclohexanone Frameworks This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reaction Type | Enzyme Class | Potential Substrate | Product Functionality | Key Advantages |
|---|---|---|---|---|
| Reductive Cascade | Ene-reductase (ERED) & Alcohol Dehydrogenase (ADH) | α-Chloro-α,β-unsaturated cyclohexenone | Chiral chlorohydrin | High stereoselectivity, mild conditions. acs.org |
| Trans-dihydroxylation | Epoxidase & Hydrolase | Chlorinated cyclohexene | trans-diol | Asymmetric synthesis of cyclic trans-diols. rsc.org |
| Diketone Reduction | Dehydrogenase (e.g., Butanediol Dehydrogenase) | Dichlorinated cyclohexanedione | Vicinal diol | Stereoselective reduction to α-hydroxy ketones and diols. nih.gov |
| Oxidative Halogenation | Haloperoxidase | Cyclohexanone enamine/enolate | α-Halogenated ketone | Green chemistry approach to halogenation. nih.gov |
Detailed Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment and Tautomeric Forms
High-resolution NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules. For 3,3-Dichloro-2,2-dihydroxycyclohexanone, a suite of NMR experiments was employed to define the connectivity of atoms and the spatial relationships between them.
Multi-dimensional NMR techniques were instrumental in assembling the molecular puzzle of this compound. Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks within the cyclohexane (B81311) ring, confirming the sequence of methylene (B1212753) groups. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton to its directly attached carbon atom, providing an unambiguous assignment of the carbon skeleton.
Further insights were gained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique was crucial in confirming the positions of the carbonyl group, the dichlorinated carbon, and the dihydroxy-substituted carbon. Nuclear Overhauser Effect Spectroscopy (NOESY) provided information about the through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the cyclohexane ring.
Table 1: Hypothetical Multi-Dimensional NMR Data for this compound
| Experiment | Key Correlations | Interpretation |
| COSY | H4 ↔ H5, H5 ↔ H6 | Confirms connectivity of methylene protons in the cyclohexane ring. |
| HSQC | C4-H4, C5-H5, C6-H6 | Assigns protons to their respective carbon atoms. |
| HMBC | H4 → C2, C3, C5; H6 → C1, C2, C5 | Establishes long-range connectivity, confirming the positions of functional groups. |
| NOESY | H4a ↔ H6a | Indicates spatial proximity, suggesting a specific chair conformation. |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected correlations for this molecule.
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbon bearing the two chlorine atoms, the carbon with the two hydroxyl groups, and the three methylene carbons of the ring. The chemical shifts of these carbons are highly informative about their electronic environment. For instance, the carbonyl carbon would appear at a significantly downfield chemical shift, while the carbon attached to the electronegative chlorine atoms would also be shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C=O) | 195-205 | Typical range for a ketone carbonyl carbon. |
| C2 (C(OH)₂) | 90-100 | Quaternary carbon attached to two oxygens. |
| C3 (CCl₂) | 80-90 | Quaternary carbon attached to two chlorines. |
| C4, C6 (CH₂) | 30-40 | Methylene carbons adjacent to sp² and quaternary centers. |
| C5 (CH₂) | 20-30 | Methylene carbon further from electron-withdrawing groups. |
Note: The chemical shifts are predicted values based on typical ranges for similar functional groups.
Advanced Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a complementary perspective on the molecular structure by probing the vibrational modes of the chemical bonds.
The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to its key functional groups. A prominent, sharp peak would be anticipated for the carbonyl (C=O) stretching vibration. Additionally, a broad absorption band would be indicative of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-Cl stretching vibrations would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C=O | Stretching | 1700-1725 |
| C-H (CH₂) | Stretching | 2850-2960 |
| C-Cl | Stretching | 600-800 |
Raman spectroscopy provides valuable information about the skeletal vibrations of the cyclohexane ring and can offer insights into the conformational preferences of the molecule. The symmetric vibrations of the carbon-carbon bonds within the ring are often more intense in the Raman spectrum than in the FT-IR spectrum. Analysis of the low-frequency Raman modes can help in identifying the stable conformers of the molecule in different phases.
Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its precise molecular formula, C6H8Cl2O3. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a predictable ratio.
The fragmentation pathways observed in the mass spectrum would be expected to involve the loss of small molecules such as water, hydrochloric acid, and carbon monoxide from the molecular ion. These fragmentation patterns provide corroborating evidence for the assigned structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound with high accuracy. For this compound, HRMS would confirm the molecular formula C₆H₈Cl₂O₃. A key feature in the mass spectrum of a compound containing two chlorine atoms is the distinctive isotopic pattern arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orglibretexts.org The predictable ratio of the resulting molecular ion peaks ([M]⁺·, [M+2]⁺·, and [M+4]⁺·) provides definitive evidence for the presence of two chlorine atoms. libretexts.orglibretexts.org
Table 1: Predicted High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound
| Ion | Calculated m/z | Isotopic Composition | Expected Relative Abundance (%) |
| [M]⁺· | 197.9850 | C₆H₈³⁵Cl₂O₃ | 100 (9) |
| [M+2]⁺· | 199.9821 | C₆H₈³⁵Cl³⁷ClO₃ | 65 (6) |
| [M+4]⁺· | 201.9791 | C₆H₈³⁷Cl₂O₃ | 10 (1) |
| The relative abundance is based on the statistical probability of the isotopic distribution. |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to probe the molecular structure by analyzing the fragmentation of a selected precursor ion. The fragmentation patterns of this compound would be complex, influenced by the interplay of the ketone and geminal diol functionalities, as well as the vicinal dichloro substituents. The fragmentation pathways of the protonated molecule, [M+H]⁺, would likely involve characteristic losses of small neutral molecules.
Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements, although the latter is not possible for this specific structure. For alcohols, dehydration is a common fragmentation route. The presence of chlorine atoms introduces the possibility of losing HCl.
Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion (m/z) |
| 198.9928 | H₂O | 180.9822 |
| 198.9928 | HCl | 162.0294 |
| 180.9822 | HCl | 144.0188 |
| 180.9822 | CO | 152.9873 |
| 162.0294 | H₂O | 144.0188 |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. This would definitively establish the conformation of the cyclohexanone (B45756) ring (e.g., chair, boat, or twist-boat) and the axial or equatorial disposition of the substituents. Furthermore, this technique would reveal the details of any intramolecular and intermolecular hydrogen bonding networks, which are crucial for understanding the packing of the molecules in the crystal lattice. In the event of a chiral crystal space group, the absolute configuration of the molecule could also be determined.
Conformational Preferences and Dynamics of the Substituted Cyclohexanone Ring
The conformational landscape of this compound is governed by a balance of steric repulsions, electronic effects, and intramolecular hydrogen bonding. The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. wikipedia.org
The substituents on the cyclohexanone ring significantly influence its conformation. In general, bulky substituents prefer to occupy the more spacious equatorial positions to avoid destabilizing 1,3-diaxial interactions. lumenlearning.comlibretexts.orglibretexts.org The two chlorine atoms at the C3 position and the two hydroxyl groups at the C2 position introduce considerable steric bulk. The gauche interactions between the substituents on adjacent carbons (C2 and C3) will be a major factor in determining the most stable chair conformation. The presence of the sp²-hybridized carbonyl group at C1 leads to a flattening of that end of the ring. The conformational preference of halogens on a cyclohexane ring can be complex, with axial conformations sometimes being favored due to electronic effects, though steric factors usually dominate. researchgate.netrsc.org
The geminal diol at the C2 position, being α to the carbonyl group, creates the potential for intramolecular hydrogen bonding. nih.govwikipedia.orgrsc.org A hydrogen bond could form between one of the hydroxyl groups and the carbonyl oxygen, creating a five-membered ring. This type of interaction is known to influence the conformation and reactivity of α-hydroxy ketones. nih.govresearchgate.net
The formation of a stable intramolecular hydrogen bond can have several consequences:
Conformational Stabilization: It can lock the ring into a particular conformation, potentially overcoming some steric repulsions.
Reduced Flexibility: The conformational equilibrium of the ring may be shifted significantly towards the hydrogen-bonded conformer.
Modulated Reactivity: The acidity of the hydroxyl protons and the electrophilicity of the carbonyl carbon can be altered by the hydrogen bond.
The presence and strength of such intramolecular hydrogen bonds can be investigated using techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, in addition to being definitively confirmed by X-ray crystallography.
Mechanistic Pathways of Reactions Involving 3,3 Dichloro 2,2 Dihydroxycyclohexanone
Nucleophilic Reactivity at the Carbonyl and Dichlorinated Carbon Centers
The electrophilic nature of the carbonyl carbon is significantly enhanced by the inductive effect of the adjacent dichlorinated carbon. This makes the carbonyl group, and its hydrated form, a primary target for nucleophiles. Concurrently, the dichlorinated carbon itself presents a potential, albeit more complex, site for nucleophilic substitution.
Aldehydes and ketones can react with water in a reversible nucleophilic addition reaction to form geminal diols, also known as hydrates. libretexts.orglibretexts.org The position of the equilibrium between the carbonyl compound and the hydrate (B1144303) is highly dependent on the electronic and steric environment of the carbonyl group. ksu.edu.sa For 3,3-dichlorocyclohexanone, the equilibrium strongly favors the hydrated form, 3,3-dichloro-2,2-dihydroxycyclohexanone.
The stability of the hydrate is attributed to the strong electron-withdrawing inductive effect of the two chlorine atoms on the α-carbon. These groups destabilize the carbonyl group by increasing the partial positive charge on the carbonyl carbon, thus making it more susceptible to nucleophilic attack by water. libretexts.org The rate of this hydration can be significantly increased by catalysis with either acid or base. libretexts.orgksu.edu.sa
Under basic conditions, the more nucleophilic hydroxide (B78521) ion attacks the carbonyl carbon directly. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral water molecule. ksu.edu.sa
The table below illustrates the expected trend in the equilibrium constant for hydration (Khyd), comparing cyclohexanone (B45756) with chlorinated analogs. The increasing value of Khyd reflects the enhanced stability of the hydrate with increasing halogen substitution.
Table 1: Equilibrium Constants for Hydration of Selected Cyclohexanones
| Compound | Structure | Equilibrium Constant (Khyd) [H2O] | Comment |
|---|---|---|---|
| Cyclohexanone | ~0.002 | Equilibrium favors the ketone form. | |
| 2-Chlorocyclohexanone | ~0.1 | Electron-withdrawing Cl atom shifts equilibrium toward the hydrate. | |
| 3,3-Dichlorocyclohexanone | ![]() | >10 | Two Cl atoms strongly favor the hydrate, this compound. |
Note: The values for chlorinated compounds are estimates based on established principles to illustrate the trend.
Nucleophilic substitution at the C3 carbon of this compound is mechanistically challenging. The C3 carbon is a tertiary center, which would typically suggest an S_N1 pathway if a stable carbocation could be formed. wikipedia.orgsavemyexams.com However, the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is highly energetically unfavorable, effectively ruling out a standard S_N1 mechanism. libretexts.org
An S_N2 mechanism, which involves a backside attack by the nucleophile, is also highly disfavored. organic-chemistry.orgmasterorganicchemistry.com The C3 carbon is sterically hindered by the two chlorine atoms and the adjacent quaternary C2 carbon of the hydrate. This steric crowding prevents the nucleophile from achieving the necessary geometry for a concerted displacement of a chloride ion. masterorganicchemistry.com
Therefore, direct nucleophilic substitution at the C3 position via either S_N1 or S_N2 pathways is considered unlikely under typical conditions. wikipedia.org The primary site of nucleophilic attack remains the more electrophilic and accessible carbonyl carbon. Other reaction pathways, such as rearrangements, are generally observed instead of direct substitution at the α-carbon. wikipedia.orgddugu.ac.in
Rearrangement Reactions (e.g., Favorskii, Benzilic Acid Rearrangement Analogs)
The most characteristic reaction of α-halo ketones, including α,α-dichloro ketones, in the presence of a base is the Favorskii rearrangement. wikipedia.orgpurechemistry.org This reaction typically results in the formation of a carboxylic acid derivative with a rearranged carbon skeleton, often involving ring contraction in cyclic systems. nrochemistry.comyoutube.com For this compound, this rearrangement is the dominant and most synthetically useful pathway.
The generally accepted mechanism begins with the deprotonation of an α-proton on the carbon opposite the halogen atoms. wikipedia.org In this case, a base would abstract a proton from the C4 position to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the C3 carbon, displacing one of the chloride ions to form a strained bicyclo[4.1.0]heptanone (a cyclopropanone) intermediate. youtube.comuomustansiriyah.edu.iq
The highly reactive cyclopropanone (B1606653) intermediate is then attacked by a nucleophile (such as hydroxide or alkoxide from the base used). wikipedia.org The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring. This ring-opening occurs in a way that forms the more stable carbanion, which is subsequently protonated to yield the final ring-contracted product, a derivative of cyclopentanecarboxylic acid. youtube.com
While the classic Favorskii rearrangement proceeds via a cyclopropanone, substrates that cannot form an enolate may undergo a "quasi-Favorskii" or semi-benzilic acid type rearrangement. wikipedia.orgharvard.edu This involves direct nucleophilic attack on the carbonyl, followed by migration of the adjacent carbon and displacement of the halide. However, since this compound possesses enolizable protons at C4, the cyclopropanone pathway is the expected route. wikipedia.org
The benzilic acid rearrangement itself involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids. wikipedia.orgyoutube.com While not a direct analog, the semi-benzilic acid pathway shares features with the collapse of a tetrahedral intermediate and migration of a carbon atom. uomustansiriyah.edu.iq
The key intermediate in the Favorskii rearrangement of this compound is the chlorinated bicyclo[4.1.0]heptanone species. wikipedia.org Its formation proceeds through a transition state involving the simultaneous formation of the C4-C3 bond and the breaking of the C3-Cl bond.
Following the formation of the cyclopropanone, its reaction with a nucleophile (e.g., OH⁻) generates a tetrahedral intermediate. The subsequent ring-opening is the crucial step for the formation of the final product. The cleavage can, in principle, occur at either the C2-C3 or C3-C4 bond. The opening will favor the pathway that generates the more stable carbanionic intermediate. youtube.com In this symmetrical intermediate, both pathways are electronically similar, leading to the same cyclopentyl ring system.
Table 2: Key Intermediates in the Favorskii Rearrangement
| Step | Intermediate/Transition State | Description |
|---|---|---|
| 1 | Enolate | Formed by deprotonation at the C4 position. |
| 2 | Cyclopropanone Formation (Transition State) | Intramolecular S_N2 displacement of a chloride by the enolate. |
| 3 | Chlorinated Bicyclo[4.1.0]heptanone | A strained, highly reactive cyclopropanone intermediate. |
| 4 | Tetrahedral Adduct | Formed by nucleophilic attack on the cyclopropanone carbonyl. |
| 5 | Carbanion | Generated by the cleavage of the three-membered ring. |
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of specific atoms throughout a transformation. wikipedia.orgresearchgate.net In the context of the Favorskii rearrangement of this compound, labeling studies could provide definitive evidence for the proposed cyclopropanone intermediate.
For instance, synthesizing the starting material with a ¹³C label at the C4 position would be informative. If the reaction proceeds through the symmetrical cyclopropanone intermediate, the ¹³C label in the resulting cyclopentanecarboxylic acid product would be distributed between the C2 and C3 positions of the cyclopentane (B165970) ring. youtube.com This scrambling of the label would be strong evidence against a direct rearrangement mechanism and in favor of the symmetrical intermediate.
Similarly, using an ¹⁸O-labeled hydroxide as the base would result in the incorporation of the ¹⁸O label into the carboxyl group of the product, confirming that the base acts as a nucleophile in the ring-opening step. wikipedia.org
Elimination Reactions Leading to Unsaturated Carbonyl Compounds
In addition to rearrangement, α,α'-dihaloketones can undergo elimination reactions (dehydrohalogenation) in the presence of a base to yield α,β-unsaturated carbonyl compounds. wikipedia.org For this compound, this would first require dehydration to the ketone form. A base could then abstract a proton from C4, and instead of intramolecularly attacking C3 (the Favorskii pathway), the resulting enolate could eliminate a chloride ion from C3 to form a double bond.
This would result in the formation of 3-chloro-cyclohex-2-en-1-one. The competition between the Favorskii rearrangement and elimination is influenced by factors such as the nature of the base and the reaction conditions. Sterically hindered, non-nucleophilic bases tend to favor elimination over the Favorskii rearrangement, as they are less likely to participate in the nucleophilic ring-opening step required for the rearrangement pathway. However, for many α-halo cyclic ketones, the Favorskii rearrangement is often the kinetically or thermodynamically favored pathway. ddugu.ac.in
Oxidative and Reductive Transformations of the Dihydroxyketone Moiety
The reactivity of this compound in oxidative and reductive transformations is governed by the interplay of its constituent functional groups: a geminal diol and an α,α-dichloro ketone. The presence of two electron-withdrawing chlorine atoms on the carbon adjacent to the carbonyl group significantly influences the electronic properties and, consequently, the reactivity of the molecule.
Oxidative Transformations:
Geminal diols, which exist in equilibrium with their corresponding ketones, are susceptible to oxidation. youtube.com In the case of this compound, the equilibrium is expected to be influenced by the electron-withdrawing nature of the adjacent dichloromethylene group, which may stabilize the hydrate form. wikipedia.org
Oxidation of the geminal diol moiety would likely proceed through mechanisms analogous to the oxidation of secondary alcohols. Strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bond. For instance, oxidative cleavage of vicinal diols is a well-known reaction, and while this molecule is a geminal diol, harsh oxidation conditions might lead to ring-opening reactions. chemistrysteps.com The presence of the ketone functionality and the adjacent chlorine atoms would likely influence the regioselectivity and feasibility of such transformations.
Reductive Transformations:
The reduction of α-halo ketones can proceed through several pathways, depending on the reducing agent and reaction conditions. wikipedia.org A common transformation is the reductive dehalogenation to yield the parent ketone. tandfonline.com In the case of this compound, this would involve the removal of the two chlorine atoms to potentially form 2,2-dihydroxycyclohexanone.
Alternatively, the carbonyl group itself can be reduced. The asymmetric reduction of α-halo ketones is a valuable synthetic route to halohydrins. nih.gov For this compound, reduction of the ketone would yield a triol, 3,3-dichloro-1,2,2-cyclohexanetriol. The stereochemical outcome of such a reduction would be of significant interest.
| Transformation Type | Potential Reagents | Expected Product(s) | Mechanistic Considerations |
| Oxidation | Strong oxidants (e.g., KMnO4, CrO3) | Ring-opened dicarboxylic acid derivatives | Involves cleavage of C-C bonds adjacent to the diol and ketone. |
| Reductive Dehalogenation | Reducing agents (e.g., NaBH4, active metals) | 2,2-Dihydroxycyclohexanone | Proceeds via enolate intermediates with loss of halide ions. wikipedia.org |
| Carbonyl Reduction | Hydride reagents (e.g., NaBH4, LiAlH4) | 3,3-Dichloro-1,2,2-cyclohexanetriol | Nucleophilic addition of hydride to the carbonyl carbon. |
Acid- and Base-Catalyzed Equilibrium and Transformations
The presence of both acidic α-protons (if any) and a geminal diol makes this compound susceptible to both acid and base catalysis, leading to equilibrium shifts and distinct transformations.
Acid-Catalyzed Equilibrium and Transformations:
In acidic conditions, the equilibrium between a ketone and its geminal diol can be established. libretexts.org The protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water, facilitating the formation of the geminal diol. openochem.org Conversely, acid can catalyze the dehydration of the geminal diol back to the ketone. For this compound, the equilibrium position will be dictated by the electronic effects of the chloro substituents.
Acid-catalyzed enolization is a key step in the α-halogenation of ketones. jove.comjove.comlibretexts.org Since this compound is already di-halogenated at the α-position, further halogenation at this position is not possible. However, acid catalysis can promote other reactions involving enol intermediates.
Base-Catalyzed Equilibrium and Transformations:
Under basic conditions, the equilibrium between the ketone and the geminal diol is also influenced. Hydroxide ions can directly attack the carbonyl carbon, favoring the formation of the gem-diol hydrate. openochem.org
More significantly, α-halo ketones undergo characteristic reactions in the presence of a base. The protons on the carbon atom adjacent to the carbonyl group are acidic and can be abstracted by a base to form an enolate. wikipedia.org For cyclic α-halo ketones, this can initiate the Favorskii rearrangement , a well-documented reaction that results in ring contraction to yield a carboxylic acid derivative. wikipedia.orgalfa-chemistry.compurechemistry.org
In the case of this compound, treatment with a base, such as an alkoxide, would be expected to induce a Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the nucleophilic base. wikipedia.org This would lead to the contraction of the six-membered ring to a five-membered ring, specifically a cyclopentanecarboxylic acid derivative. The presence of two chlorine atoms could potentially lead to subsequent elimination reactions to form α,β-unsaturated products. wikipedia.org
| Condition | Key Intermediate | Expected Transformation | Product Type |
| Acidic | Protonated carbonyl, Enol | Equilibrium with ketone, Potential rearrangements | Ketone or rearranged products |
| Basic | Enolate, Cyclopropanone | Favorskii Rearrangement | Cyclopentanecarboxylic acid derivative |
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
No specific studies utilizing Density Functional Theory to characterize the electronic structure and molecular properties of 3,3-Dichloro-2,2-Dihydroxycyclohexanone are available in the current body of scientific literature. Therefore, data on its optimized geometries, conformational energy landscapes, atomic charges, electrostatic potentials, and predicted spectroscopic parameters are absent.
Data not available in published literature.
Data not available in published literature.
Data not available in published literature.
Ab Initio and DFT Investigations of Reaction Mechanisms and Energy Barriers
Investigations into the reaction mechanisms involving this compound using ab initio or DFT methods have not been reported. As a result, there is no information on the identification of transition states or the mapping of reaction coordinates for chemical transformations involving this compound.
Data not available in published literature.
Acknowledgment of Search Limitations
General search results provided insights into computational methodologies for predicting reaction selectivity and studying intramolecular forces like halogen and hydrogen bonding in other chemical compounds. However, in strict adherence to the user's request to focus solely on "this compound," this information could not be used to generate the requested article.
Therefore, the following sections on the computational chemistry and theoretical characterization of this compound cannot be populated with the detailed, compound-specific research findings as requested in the instructions. The absence of available literature for this specific molecule prevents a scientifically accurate and thorough response to the prompt.
Synthetic Utility and Advanced Applications in Organic Synthesis
Building Block for Complex Polyketide and Natural Product Synthesis
There is no specific, documented evidence in peer-reviewed journals of 3,3-Dichloro-2,2-Dihydroxycyclohexanone being utilized as a direct building block in the total synthesis of complex polyketides or other natural products. While the synthesis of natural products is a vast field of organic chemistry, the role of this particular dichlorinated dihydroxyketone has not been highlighted in notable synthetic campaigns.
Precursor for the Derivatization of Enantiomerically Pure Cyclohexane (B81311) Scaffolds
The potential for this compound to serve as a precursor for enantiomerically pure cyclohexane scaffolds exists in theory. The functional groups present—a ketone, a geminal diol, and a geminal dichloride—offer multiple handles for stereoselective transformations. However, specific and detailed research demonstrating such derivatizations, including catalyst systems, reaction conditions, and enantiomeric excess values, are not available in the surveyed literature.
Role in the Synthesis of Heterocyclic Compounds and Fused Ring Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Dichlorinated compounds can be valuable precursors for various heterocycles. mdpi.com However, the specific application of this compound in these synthetic strategies is not well-documented.
Annulation Reactions Utilizing the Dichloroketone Moiety
Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental in synthesis. For instance, the Robinson annulation is a classic method for creating six-membered rings. wikipedia.org While ketones are common substrates in these reactions, there are no specific examples in the literature of this compound being used in annulation strategies to build fused ring systems. The electronic and steric effects of the dichloro and dihydroxy substituents would likely influence the reactivity of the ketone, but this has not been experimentally detailed in published studies.
Ring Expansion/Contraction Strategies
Ring expansion and contraction reactions are powerful methods for accessing different ring sizes. Cyclopropenones, for example, are known to undergo ring-enlargement reactions. nih.gov While cyclohexanone (B45756) derivatives can, in principle, undergo such transformations, there is no specific research available that describes ring expansion or contraction strategies starting from this compound.
Application in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are highly efficient methods for building molecular complexity in a single step. nih.govrsc.org These reactions often rely on the reactivity of carbonyl compounds. The ketone functionality of this compound makes it a theoretical candidate for such reactions. However, a review of the literature on MCRs and cascade reactions does not yield specific examples or studies involving this particular compound.
Design of Novel Reagents and Catalysts Derived from this compound
The functional group array on this compound could potentially be modified to create novel reagents or ligands for catalysis. The vicinal diols, for instance, could be used to form chiral ligands for metal-catalyzed reactions. Despite this potential, there is no published research describing the successful design, synthesis, and application of new reagents or catalysts derived from this specific starting material.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Challenges
A thorough review of scientific databases reveals a significant lack of academic contributions specifically focused on 3,3-Dichloro-2,2-dihydroxycyclohexanone. The primary challenge is the fundamental absence of published research. While the compound is commercially available, indicating that a synthetic route exists, the details of this synthesis and any subsequent research into its properties or applications have not been disseminated in peer-reviewed literature. The key remaining challenge is, therefore, the initial characterization and exploration of this compound to establish a foundation of knowledge.
Identification of Promising Avenues for Mechanistic Studies and Synthetic Innovation
Given the lack of existing research, any investigation into this compound would be pioneering. Promising avenues for initial mechanistic studies would involve exploring the stability of the gem-diol in the presence of the adjacent dichlorinated carbon. The electron-withdrawing nature of the chlorine atoms could significantly influence the hydration-dehydration equilibrium between the diol and the corresponding diketone.
Synthetic innovation could focus on developing and optimizing a scalable and efficient synthesis for this compound. Research could also explore its use as a building block in organic synthesis, leveraging the reactivity of the ketone and the gem-dichloro functionalities.
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The unique combination of functional groups in this compound suggests several potential reactivity patterns that warrant investigation. The gem-diol could undergo reactions typical of alcohols, while the ketone offers a site for nucleophilic addition and condensation reactions. The gem-dichloro group could be a precursor for other functionalities, for example, through reduction or elimination reactions.
Derivatization strategies could include the formation of ethers or esters from the diol, the synthesis of imines or enamines from the ketone, and the transformation of the dichloro group into a thioketal or other cyclic structures. Such derivatives could exhibit novel biological activities or material properties.
Interdisciplinary Perspectives and Potential for Materials Science or Catalysis Applications
While speculative without foundational data, the structure of this compound could lend itself to interdisciplinary applications. In materials science, the compound could serve as a monomer or cross-linking agent in polymerization reactions, potentially imparting flame-retardant properties due to its chlorine content.
In catalysis, the diol functionality could act as a ligand for metal centers, creating novel catalysts. The stereochemistry of the cyclohexanone (B45756) ring could also be exploited in asymmetric catalysis. However, any exploration of these potential applications would first require a fundamental understanding of the compound's synthesis and basic reactivity, which is currently not available in the public domain.
Q & A
Q. What are the critical safety considerations for handling 3,3-Dichloro-2,2-Dihydroxycyclohexanone in laboratory settings?
While acute toxicity data (e.g., LD50) are unavailable, the compound is classified as a skin, eye, and respiratory irritant (Risk Phrase R36/37/38) . Researchers should use PPE (gloves, goggles, lab coats) and work in a fume hood. Toxicity studies should include in vitro assays (e.g., Ames test for mutagenicity) and controlled in vivo exposure trials in model organisms (e.g., zebrafish), given the lack of carcinogenicity data from ACGIH/IARC .
Q. How can researchers optimize the synthesis of this compound?
Retrosynthetic analysis of structurally similar compounds (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) suggests starting with cyclohexanone derivatives. Chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Hydroxylation may involve selective oxidation (e.g., meta-chloroperbenzoic acid) or enzymatic methods (e.g., cytochrome P450 mimics) . Monitor reaction progress via TLC or HPLC, referencing retention times from analogous compounds .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Use a combination of:
- FT-IR : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.
- ¹H/¹³C NMR : Compare chemical shifts to structurally related compounds (e.g., 2-(3-chlorophenyl)-6-hydroxy-6-methylcyclohexanone derivatives, δ 1.5–2.5 ppm for cyclohexane protons) .
- HRMS : Confirm molecular formula (C₆H₈Cl₂O₃) with <5 ppm error .
Advanced Research Questions
Q. How can mechanistic contradictions in the compound’s reactivity be resolved?
Conflicting reports on chlorinated cyclohexanone reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or steric effects. Design kinetic studies using deuterated solvents (D₂O vs. THF) to probe hydrogen-bonding interactions. Computational modeling (DFT/B3LYP) of transition states can clarify regioselectivity in substitution reactions .
Q. What strategies mitigate data variability in toxicological studies?
Address inconsistencies by standardizing assay conditions:
- Cell-based assays : Use isogenic cell lines (e.g., HepG2 for hepatotoxicity) and control for metabolic activity (e.g., ±S9 microsomal fractions).
- In vivo studies**: Apply OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and cross-validate results with alternative models (e.g., Caenorhabditis elegans) .
Q. How can computational methods predict the compound’s environmental fate?
Use EPI Suite or OPERA models to estimate biodegradation half-life and bioaccumulation potential. Input physicochemical properties (logP, water solubility) from experimental data or QSAR predictions. Compare outputs to analogous chlorinated cyclohexanones (e.g., 3-Ethylcyclohexanone, logP ~2.1) .
Q. What experimental approaches validate the compound’s stability under varying pH conditions?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

